pKa: Dihydro vs. Aromatic Naphthothiazole-2-thione
The predicted acid dissociation constant (pKa) for CAS 63123-25-1 is -2.21, compared to -9.80 for the fully aromatic 1-ethyl analog (CAS 13416-35-8). This represents a 7.59 unit difference, indicating that the 4,5-dihydro compound is significantly more basic (less acidic) . The non-aromatic 4,5-ethano bridge in the target compound reduces electron delocalization, weakening the stability of the conjugate base and thus raising the pKa.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | -2.21 ± 0.20 (predicted) |
| Comparator Or Baseline | 1-Ethylnaphtho[1,2-d]thiazole-2(1H)-thione (CAS 13416-35-8): -9.80 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa = +7.59 (target is more basic) |
| Conditions | Predicted values from ChemicalBook database; method not specified |
Why This Matters
This large pKa shift directly affects the compound's protonation state at physiological or processing pH, influencing solubility, metal-chelation ability in vulcanization, and binding to biological targets such as 5-HT3 receptors, where basicity is critical for ligand-receptor interactions.
